molecular formula C12H14O5 B1194063 2,3,4-Trimethoxycinnamic acid CAS No. 33130-03-9

2,3,4-Trimethoxycinnamic acid

Cat. No. B1194063
CAS RN: 33130-03-9
M. Wt: 238.24 g/mol
InChI Key: ZYOPDNLIHHFGEC-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of cinnamic acid derivatives often involves the alkylation of pre-existing cinnamic acid structures or the condensation of aromatic aldehydes with malonic acid in the presence of pyridine and acetic anhydride. A novel synthesis approach for related cinnamic acid derivatives includes the enantioselective sequential conjugate addition-allylation reaction, highlighting a flexible and concise method leading to complex natural products (Wu et al., 2009).

Molecular Structure Analysis

Cinnamic acid derivatives typically feature a phenyl ring substituted with methoxy groups and an acrylic acid moiety. The position and number of methoxy groups can significantly influence the molecule's electronic structure, reactivity, and biological activity. The molecular structure of these compounds is crucial for their interaction with biological targets, impacting their pharmacological profile.

Chemical Reactions and Properties

Cinnamic acid derivatives undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions can modify the compound's chemical properties, such as solubility and stability, which are essential for its biological activity and potential therapeutic applications. For instance, the metabolism of related cinnamic acids involves hydrogenation, O-demethylation, and conjugation reactions, significantly affecting their biological activity and detoxification (Meyer & Scheline, 1972).

Physical Properties Analysis

The physical properties of cinnamic acid derivatives, including melting point, solubility, and crystalline structure, are determined by their molecular structure. For example, modifications in the substitution pattern of the phenyl ring can alter the compound's crystallinity and photomechanical behavior, which is relevant for its application in material sciences and pharmaceutical formulations (Mishra et al., 2015).

Scientific Research Applications

  • Metabolism in Rats : A study by Meyer & Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid in rats. They observed several metabolic reactions including hydrogenation, O-demethylation, and O-methylation, indicating the compound's bioactivity in mammals.

  • Biological Activities : Zhao et al. (2019) reviewed the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, noting their therapeutic potential as antitumor, antiviral, and anti-inflammatory agents. This research underscores the broad range of medicinal properties of TMCA derivatives (Zhao et al., 2019).

  • Amelioration of Anxiety and Depression : Leem & Oh (2015) found that TMCA treatment could ameliorate anxiety and depression-like behaviors in mice subjected to stress. This suggests potential therapeutic applications for mental health conditions (Leem & Oh, 2015).

  • Enhancement of Sleep Behaviors : A study by Lee et al. (2013) showed that TMCA enhanced pentobarbital-induced sleeping behaviors and altered sleep architecture through GABAAergic systems in mice, indicating its potential use in sleep disorders (Lee et al., 2013).

  • Cholinesterase Inhibitory Activity : Kos et al. (2021) studied the cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates, highlighting their potential in treating neurological disorders like Alzheimer's (Kos et al., 2021).

  • Anti-Stress Effects : Kawashima et al. (2004) discovered that TMCA exhibited sedative effects by suppressing norepinephrine content in rats, suggesting its use in stress-related conditions (Kawashima et al., 2004).

  • Bacterial Degradation and Methanol Production : Donnelly & Dagley (1981) studied the bacterial degradation of 3,4,5-trimethoxycinnamic acid, which revealed insights into environmental and biochemical applications (Donnelly & Dagley, 1981).

  • Antinarcotic Agents Synthesis : Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides with potential antinarcotic effects, highlighting the chemical versatility of TMCA derivatives (Jung et al., 2009).

  • Antiarrhythmic Effects : Zhao et al. (2013) studied the antiarrhythmic effects of methyl 3,4,5-trimethoxycinnamate in rabbit myocytes, indicating its potential in cardiovascular therapeutics (Zhao et al., 2013).

  • Synthesis and Anticancer Activity : Li et al. (2021) synthesized hybrid molecules based on 3,4,5-trimethoxycinnamic acid, showing promising anticancer activity (Li et al., 2021).

Safety And Hazards

The safety data sheet for 2,3,4-Trimethoxycinnamic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPDNLIHHFGEC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,3,4-Trimethoxycinnamic acid

CAS RN

33130-03-9
Record name trans-2,3,4-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,3,4-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
HT Aung, T Furukawa, T Nikai, M Niwa… - Bioorganic & medicinal …, 2011 - Elsevier
In our previous paper, we reported that rosmarinic acid (1) of Argusia argentea could neutralize snake venom induced hemorrhagic action. Rosmarinic acid (1) consists of two …
Number of citations: 42 www.sciencedirect.com
L Tongqing, X Fangfang, Y Ping… - Acta Physico …, 2020 - ccspublishing.org.cn
In this work, light-responsive viscoelastic wormlike micelles based on cetyltrimethylammonium hydroxide (CTAOH) and cinnamic acid derivatives, including cinnamic acid (CA), 2-…
Number of citations: 10 www.ccspublishing.org.cn
RR Chao, JJ De Voss, SG Bell - RSC advances, 2016 - pubs.rsc.org
The cytochrome P450 enzyme, CYP199A4, demethylated 4-methoxybenzoic acid, but not 4-methoxyphenylacetic acid, with high product formation activity. The oxidative demethylation …
Number of citations: 21 pubs.rsc.org
HJ Hussein, IH Hameed, MY Hadi - Research Journal of …, 2017 - indianjournals.com
Cress (Lepidium sativum), sometimes referred to as garden cress to distinguish it from similar plants also referred to as cress (from old Germanic cresso which means sharp, spicy), is a …
Number of citations: 68 www.indianjournals.com
I Zanyatkin, Y Stroylova, S Tishina… - Phytotherapy …, 2017 - Wiley Online Library
Neurodegenerative diseases are associated with accumulation of amyloid‐type protein misfolding products. Prion protein (PrP) is known for its ability to aggregate into soluble …
Number of citations: 24 onlinelibrary.wiley.com
PK Sharma, MK Menon… - Journal of Pharmaceutical …, 1964 - Wiley Online Library
Five azlactones having trimethoxybenzene structure were synthesized and their influence on blood pressure of anesthetized dogs, spontaneous motor activity of rats, pentobarbital …
Number of citations: 12 onlinelibrary.wiley.com
MA Stahmann, MR Musumeci, WBC Moraes - Phytopathology, 1976 - apsnet.org
STAHMANN, MA, MR MUSUMECI, and WBC MORAES. 1976. Germination of coffee rust uredospores and their inhibition by cinnamic acid derivatives. Phytopathology 66: 765-769 …
Number of citations: 8 www.apsnet.org
M Medvedeva, K Barinova, A Melnikova, P Semenyuk… - Biochimie, 2020 - Elsevier
In search of the compounds that interfere with amyloid transformation of alpha-synuclein, 9 natural and synthetic cinnamic acid derivatives were studied. They are structurally similar to a …
Number of citations: 27 www.sciencedirect.com
H OHTAKA, T KANAZAWA, K ITO… - Chemical and …, 1987 - jstage.jst.go.jp
As a lead development based on the previous quantitative structure-activity relationship (QSAR) results on cerebral vasodilating activities of 1-benzyl-4-diphenylmethylpiperazines, 1-…
Number of citations: 4 www.jstage.jst.go.jp
J Sopková-de Oliveira Santos, MA Bazin… - … Section C: Crystal …, 2009 - scripts.iucr.org
The stilbene derivative 1,2,3-trimethoxy-4-[(E)-2-phenylvinyl]benzene, C17H18O3, (I), and its homocoupling co-product (E,E)-1,4-bis(2,3,4-trimethoxyphenyl)buta-1,3-diene, C22H26O6…
Number of citations: 4 scripts.iucr.org

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